2-({[2-(biphenyl-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4-chlorobenzoic acid
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Overview
Description
2-({[2-(biphenyl-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4-chlorobenzoic acid is a complex organic compound that features a biphenyl group, an isoindole moiety, and a chlorobenzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(biphenyl-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4-chlorobenzoic acid typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic groups. This reaction is known for its mild conditions and functional group tolerance .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-({[2-(biphenyl-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
2-({[2-(biphenyl-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4-chlorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-({[2-(biphenyl-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4-chlorobenzoic acid involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2-(biphenyl-4-yl)imidazo[1,2-a]pyridin-3-yl compounds: These compounds share the biphenyl group and have similar biological activities.
Indole derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Uniqueness
2-({[2-(biphenyl-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4-chlorobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H17ClN2O5 |
---|---|
Molecular Weight |
496.9 g/mol |
IUPAC Name |
4-chloro-2-[[1,3-dioxo-2-(2-phenylphenyl)isoindole-5-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C28H17ClN2O5/c29-18-11-13-21(28(35)36)23(15-18)30-25(32)17-10-12-20-22(14-17)27(34)31(26(20)33)24-9-5-4-8-19(24)16-6-2-1-3-7-16/h1-15H,(H,30,32)(H,35,36) |
InChI Key |
QTAMNXJCDSALCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=C(C=CC(=C5)Cl)C(=O)O |
Origin of Product |
United States |
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